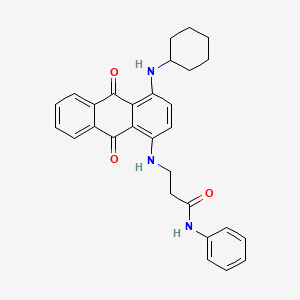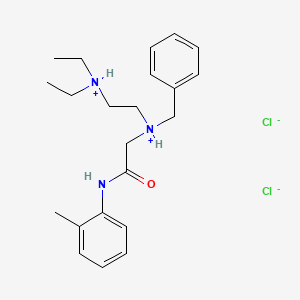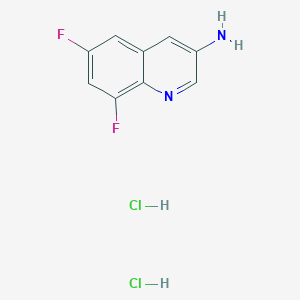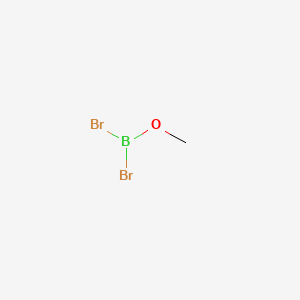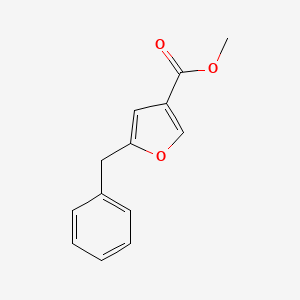![molecular formula C14H19N B13743927 2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a cyclopentylidene group attached to the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylcyclopentanone with pyridine in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-ethylpyridine: A simpler pyridine derivative with similar structural features.
2-cyclopentylpyridine: Another pyridine derivative with a cyclopentyl group attached to the pyridine ring.
Uniqueness
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclopentylidene group with a pyridine ring makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H19N |
|---|---|
分子量 |
201.31 g/mol |
IUPAC 名称 |
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine |
InChI |
InChI=1S/C14H19N/c1-3-12-7-6-8-13(12)11(2)14-9-4-5-10-15-14/h4-5,9-10,12H,3,6-8H2,1-2H3/b13-11- |
InChI 键 |
OHGXSGBFEJSKDF-QBFSEMIESA-N |
手性 SMILES |
CCC\1CCC/C1=C(\C)/C2=CC=CC=N2 |
规范 SMILES |
CCC1CCCC1=C(C)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
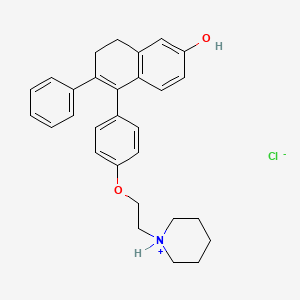
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
